molecular formula C26H34N6O2S B606069 Itk antagonist CAS No. 1149753-56-9

Itk antagonist

Numéro de catalogue: B606069
Numéro CAS: 1149753-56-9
Poids moléculaire: 494.65
Clé InChI: MUAICZWSFWUFNA-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BI-10N is a potent antagonist of Interleukin-2 inducible T-cell kinase (ITK).

Applications De Recherche Scientifique

ITK in T-Cell Signaling and Immune Responses

ITK antagonists, such as Ibrutinib, have shown significant potential in modulating immune responses, particularly in T-cell signaling. ITK plays a critical role in T-cell signaling and contributes to the pathogenesis of certain infectious, autoimmune, and neoplastic diseases. The ablation of ITK subverts Th2 immunity, thereby potentiating Th1-based immune responses. This is particularly relevant in the context of chronic lymphocytic leukemia and infectious diseases like Leishmania major and Listeria monocytogenes, where ITK inhibition by Ibrutinib has demonstrated broad therapeutic utility (Dubovsky et al., 2013).

Development of Selective ITK Inhibitors

Selective ITK inhibitors have been developed to address inflammatory disorders such as asthma. The discovery of tetrahydroindazole-containing selective ITK inhibitors, with improved potency, selectivity, and reduced cytotoxicity, exemplifies this progress. These optimized analogues show potential in reducing IL-2 and IL-13 production in vivo, suggesting their efficacy in treating inflammatory disorders (Burch et al., 2015).

Covalent Inhibitors of ITK

Recent advancements include the discovery of covalent inhibitors of ITK, like the 7H-pyrrolo[2,3-d]pyrimidine derivatives. These inhibitors not only exhibit potent activity against ITK but also show excellent selectivity over related kinases, potentially offering new therapeutic avenues for autoimmune diseases and T cell leukemia/lymphoma (Tang et al., 2019).

Dual ITK/RLK Inhibition

PRN694, a novel selective covalent ITK/RLK inhibitor, highlights the potential of targeting both ITK and RLK for the treatment of T-cell- or NK cell-mediated diseases. This inhibitor blocks T-cell and NK cell activation, showing promise in treating autoimmune, inflammatory, and malignant diseases (Zhong et al., 2014).

ITK in Dermatology

ITK inhibitors have also been proposed for the treatment of inflammatory skin diseases like atopic dermatitis and allergic contact dermatitis. The inhibition of ITK can significantly reduce inflammatory symptoms in skin disease models, suggesting its potential as a therapeutic target in dermatology (von Bonin et al., 2011).

ITK and HIV Replication

ITK inhibitors have been shown to block multiple steps of HIV replication. By inhibiting ITK, the propagation of HIV within T cells can be markedly reduced, offering a novel approach to HIV treatment (Readinger et al., 2008).

Propriétés

1149753-56-9

Formule moléculaire

C26H34N6O2S

Poids moléculaire

494.65

Nom IUPAC

N-[5-[(3,3-dimethylbutan-2-ylamino)methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide

InChI

InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33)

Clé InChI

MUAICZWSFWUFNA-INIZCTEOSA-N

SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BI-10N;  BI-10-N;  BI10N;  BI 10N;  BI 10 N; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itk antagonist
Reactant of Route 2
Reactant of Route 2
Itk antagonist
Reactant of Route 3
Reactant of Route 3
Itk antagonist
Reactant of Route 4
Reactant of Route 4
Itk antagonist
Reactant of Route 5
Reactant of Route 5
Itk antagonist
Reactant of Route 6
Itk antagonist

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.